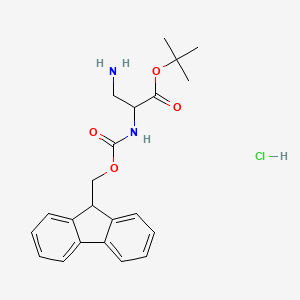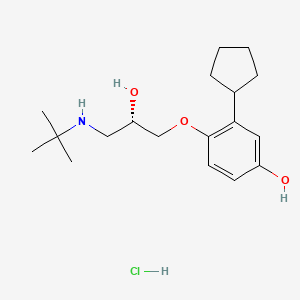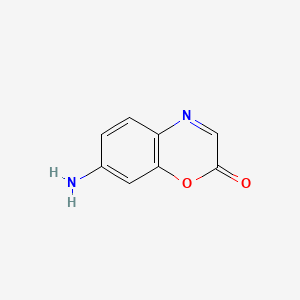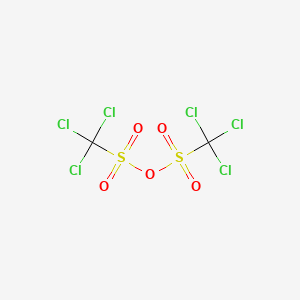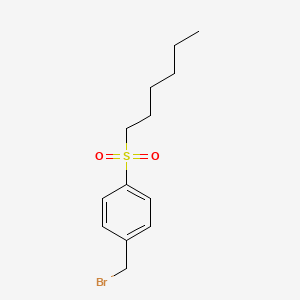
methyl-2,3,4-tri-O-acetylglucuronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-2,3,4-tri-O-acetylglucuronate is a derivative of glucuronic acid, a carbohydrate that plays a significant role in the metabolism of various substances in the body. This compound is often used as an intermediate in the synthesis of more complex molecules, particularly in the field of glycoside chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl-2,3,4-tri-O-acetylglucuronate typically involves the selective O-deacetylation of methyl 1,2,3,4-tetra-O-acetyl-β-D-glycopyranuronate using hydrazinium acetate. This is followed by treatment with trichloroacetonitrile and 1,8-diazabicyclo[5,4,0]-undec-7-ene (DBU) to form the crystalline imidate . Another method involves the glycosylation of 3-O-acetylated morphine with methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as the glycosyl donor and zinc bromide as the catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions: Methyl-2,3,4-tri-O-acetylglucuronate undergoes various chemical reactions, including glycosylation, oxidation, and substitution reactions. These reactions are essential for the synthesis of more complex molecules and for modifying the compound’s properties for specific applications .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trichloroacetonitrile, DBU, zinc bromide, and hydrazinium acetate. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures, and in the presence of organic solvents like dichloromethane .
Major Products Formed: The major products formed from the reactions of this compound include various glycosides and glucuronides, which are important intermediates in the synthesis of biologically active molecules .
科学的研究の応用
Methyl-2,3,4-tri-O-acetylglucuronate has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a glycosyl donor in the synthesis of glycosides and glucuronides, which are important for studying the metabolism and biological activity of various compounds . Additionally, it is used in the synthesis of urolithin glucuronides, which are metabolites of ellagic acid and have potential health benefits .
作用機序
The mechanism of action of methyl-2,3,4-tri-O-acetylglucuronate involves its role as a glycosyl donor in glycosylation reactions. The compound’s acetyl groups protect the hydroxyl groups of the glucuronic acid moiety, allowing for selective reactions at specific positions. The resulting glycosides and glucuronides can then interact with various molecular targets and pathways, depending on their structure and the biological context .
類似化合物との比較
Methyl-2,3,4-tri-O-acetylglucuronate is similar to other glucuronic acid derivatives, such as methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranouronate and methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosiduronate . These compounds share similar chemical properties and are used in similar applications, but they differ in their specific structures and reactivity. This compound is unique in its ability to serve as a versatile glycosyl donor in various synthetic reactions .
特性
CAS番号 |
77668-10-1 |
|---|---|
分子式 |
C13H18O10 |
分子量 |
334.28 g/mol |
IUPAC名 |
methyl (2S,3R,4S,5R)-3,4,5-triacetyloxy-2-hydroxy-6-oxohexanoate |
InChI |
InChI=1S/C13H18O10/c1-6(15)21-9(5-14)11(22-7(2)16)12(23-8(3)17)10(18)13(19)20-4/h5,9-12,18H,1-4H3/t9-,10-,11+,12+/m0/s1 |
InChIキー |
MSZWKQNQZAXGSX-NNYUYHANSA-N |
異性体SMILES |
CC(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](C(=O)OC)O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC(C=O)C(C(C(C(=O)OC)O)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dioxa-9,11-diazatricyclo[5.4.0.04,8]undeca-1(11),4(8),6,9-tetraene](/img/structure/B13836064.png)
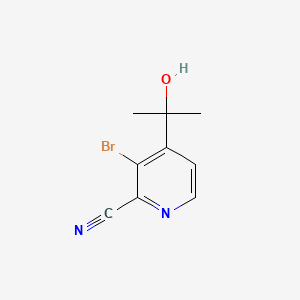
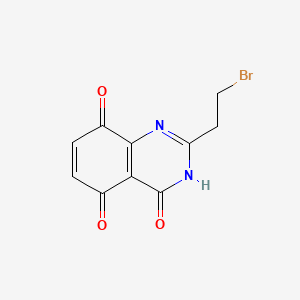
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)

